2-methyl-6-(3-methylbutyl)-5-sulfanylidene-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Overview
Description
2-methyl-6-(3-methylbutyl)-5-sulfanylidene-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[4,3-d]pyrimidine core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(3-methylbutyl)-5-sulfanylidene-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrazolo[4,3-d]pyrimidine core . The reaction conditions often include heating under reflux in solvents such as xylene or butanol, with the addition of bases like sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(3-methylbutyl)-5-sulfanylidene-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-methyl-6-(3-methylbutyl)-5-sulfanylidene-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-6-(3-methylbutyl)-5-sulfanylidene-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with molecular targets such as CDKs. By inhibiting CDKs, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The sulfanylidene group plays a crucial role in binding to the active site of the enzyme, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity and potential as a CDK4 inhibitor.
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with significant biological activities, including enzyme inhibition.
Uniqueness
2-methyl-6-(3-methylbutyl)-5-sulfanylidene-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one stands out due to its unique combination of substituents and the presence of the sulfanylidene group, which enhances its binding affinity and inhibitory activity against specific enzymes like CDKs .
Properties
IUPAC Name |
2-methyl-6-(3-methylbutyl)-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-7(2)4-5-15-10(16)9-8(12-11(15)17)6-14(3)13-9/h6-7H,4-5H2,1-3H3,(H,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPBWNWVWNXFKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=NN(C=C2NC1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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